molecular formula C13H16N2O3 B14083919 Butyl (3-isocyanato-4-methylphenyl)carbamate CAS No. 100616-00-0

Butyl (3-isocyanato-4-methylphenyl)carbamate

Cat. No.: B14083919
CAS No.: 100616-00-0
M. Wt: 248.28 g/mol
InChI Key: HHTHPNHCJOJTRJ-UHFFFAOYSA-N
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Description

Butyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of carbamic acid and contains an isocyanate functional group. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through the reaction of toluene-2,4-diisocyanate with butanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{Toluene-2,4-diisocyanate} + \text{Butanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of butyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols and amines. This reactivity is exploited in various applications, including the formation of urethane and urea linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butyl and methylphenyl groups. This combination makes it particularly useful in the synthesis of specialized polymers and bioactive compounds .

Properties

CAS No.

100616-00-0

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

butyl N-(3-isocyanato-4-methylphenyl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-3-4-7-18-13(17)15-11-6-5-10(2)12(8-11)14-9-16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

HHTHPNHCJOJTRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O

Origin of Product

United States

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